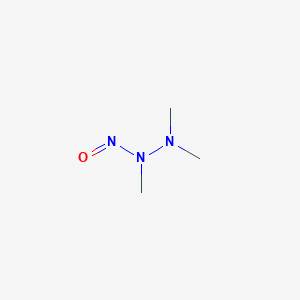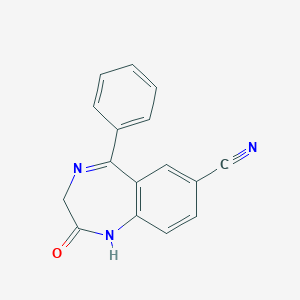
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one, also known as CP-154,526, is a synthetic compound that belongs to the class of benzodiazepines. It is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which plays a crucial role in the stress response system. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.
Wissenschaftliche Forschungsanwendungen
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of cortisol, a hormone that is associated with stress response. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has also been shown to reduce the symptoms of anxiety and depression in animal models.
Wirkmechanismus
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response system. CRF1 receptors are widely distributed in the brain, and their activation leads to the release of stress hormones, such as cortisol. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one blocks the binding of CRF to its receptor, thereby preventing the activation of the stress response system.
Biochemische Und Physiologische Effekte
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been shown to reduce the release of stress hormones, such as cortisol, in response to stress. It has also been shown to reduce the symptoms of anxiety and depression in animal models. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been found to have a low toxicity profile, and its effects are reversible.
Vorteile Und Einschränkungen Für Laborexperimente
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one is a highly selective antagonist of the CRF1 receptor, which makes it a valuable tool for studying the role of the CRF system in stress-related disorders. It has been used in various animal models to investigate the effects of stress on behavior and physiology. However, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has a short half-life, which limits its use in long-term experiments. It also has poor solubility, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has shown promising results in preclinical studies for its potential therapeutic applications in stress-related disorders. Future research could focus on developing more stable analogs of 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one with improved pharmacokinetic properties. The role of the CRF system in various stress-related disorders could also be further investigated using 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one. Additionally, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one could be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenones with cyanogen bromide, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to produce high yields of pure 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one.
Eigenschaften
CAS-Nummer |
17562-53-7 |
|---|---|
Produktname |
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one |
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-7-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-9-11-6-7-14-13(8-11)16(18-10-15(20)19-14)12-4-2-1-3-5-12/h1-8H,10H2,(H,19,20) |
InChI-Schlüssel |
QACRPTMZILAANP-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

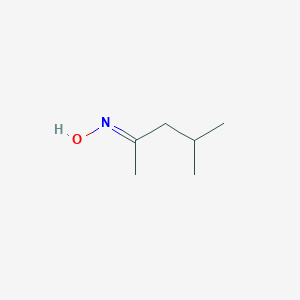
acetic acid](/img/structure/B90747.png)
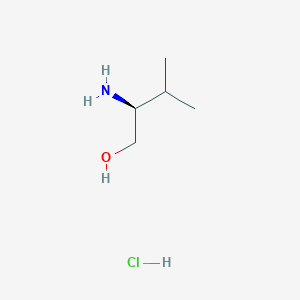
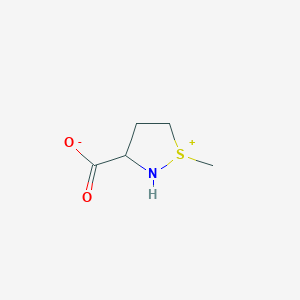
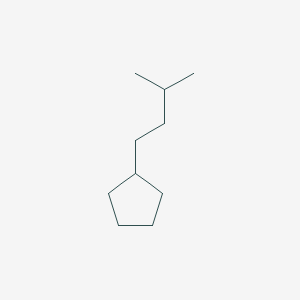
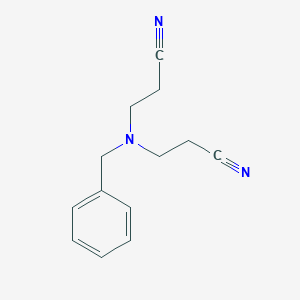
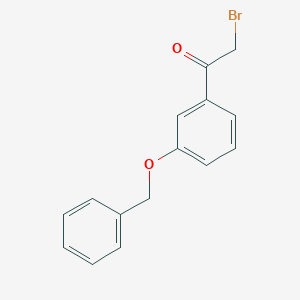
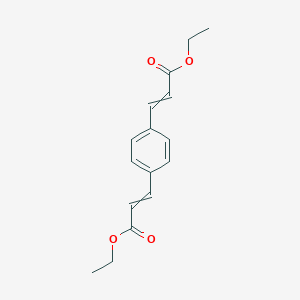
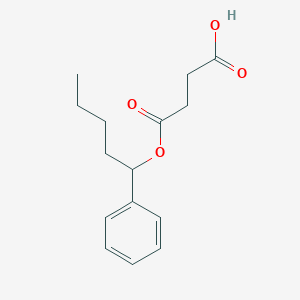
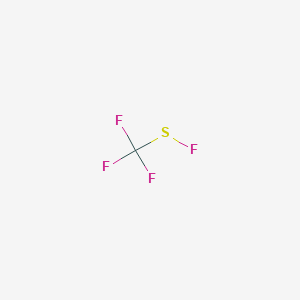
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
